Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate is a compound that belongs to the class of diazepanes. It is a derivative of piperazine and is often used as a building block in the synthesis of various organic compounds.
Preparation Methods
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile and is usually performed at low temperatures to ensure the stability of the intermediate products . The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazepane ring and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with biological membranes plays a crucial role in its activity .
Comparison with Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound has a hydrazino group instead of an ethoxy group, which affects its chemical reactivity and biological activity.
Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: The presence of a tert-butoxy group in this compound provides different steric and electronic properties compared to the ethoxy group.
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)11-15-7-6-8-16(10-9-15)13(18)20-14(2,3)4/h5-11H2,1-4H3 |
InChI Key |
DTKJQRLFBHRYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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